molecular formula C7H16Br2N2 B2381424 2,7-Diazaspiro[4.4]nonane dihydrobromide CAS No. 77415-55-5

2,7-Diazaspiro[4.4]nonane dihydrobromide

Cat. No.: B2381424
CAS No.: 77415-55-5
M. Wt: 288.027
InChI Key: PJQDVDOYIWDCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[44]nonane dihydrobromide is a chemical compound with the molecular formula C₇H₁₆Br₂N₂ It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diazaspiro[4.4]nonane dihydrobromide typically involves the reaction of appropriate amines with cyclic ketones or aldehydes. One common method includes the cyclization of 1,4-diaminobutane with cyclobutanone under acidic conditions, followed by treatment with hydrobromic acid to yield the dihydrobromide salt .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,7-Diazaspiro[4.4]nonane dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed:

    Oxidation: N-oxides of the spirocyclic amine.

    Reduction: Various secondary and tertiary amines.

    Substitution: Azides, nitriles, and other substituted derivatives.

Scientific Research Applications

2,7-Diazaspiro[4.4]nonane dihydrobromide has several scientific research applications:

Comparison with Similar Compounds

    2,7-Diazaspiro[4.4]nonane: The parent compound without the dihydrobromide salt.

    tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A derivative with a tert-butyl ester group.

    1,6-Diazaspiro[4.4]nonane-2,7-dione: A related compound with a dione functional group.

Uniqueness: 2,7-Diazaspiro[4.4]nonane dihydrobromide is unique due to its specific spirocyclic structure combined with the dihydrobromide salt, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

2,7-diazaspiro[4.4]nonane;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2BrH/c1-3-8-5-7(1)2-4-9-6-7;;/h8-9H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQDVDOYIWDCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCNC2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.